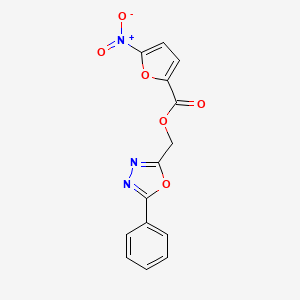

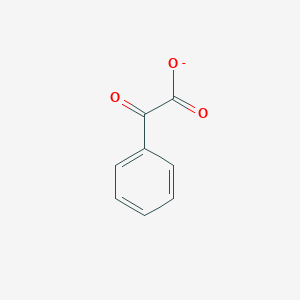

![molecular formula C13H7BrCl3NO2 B1224848 1-[4-(2-bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone CAS No. 477852-47-4](/img/structure/B1224848.png)

1-[4-(2-bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone

説明

Synthesis Analysis

The synthesis of compounds related to 1-[4-(2-bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone involves multi-step chemical reactions. For example, Abdelhamid et al. (2016) described the synthesis of related heterocyclic compounds from starting materials through a series of chemical transformations. These processes involve elemental analysis, spectral data, and alternative synthesis routes to elucidate the structures of the synthesized compounds (Abdelhamid, Fahmi, & Baaiu, 2016).

Molecular Structure Analysis

The molecular structure of compounds similar to 1-[4-(2-bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone is characterized by complex hydrogen-bonding patterns. Balderson et al. (2007) examined the hydrogen-bonding patterns in enaminones, revealing bifurcated intra- and intermolecular hydrogen bonding. This study highlights the significance of such bonding in determining the molecular structure and stability of these compounds (Balderson, Fernandes, Michael, & Perry, 2007).

Chemical Reactions and Properties

Chemical reactions involving 1-[4-(2-bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone and its derivatives can be complex, given the presence of multiple reactive functional groups. Louroubi et al. (2019) investigated the synthesis of a new pyrrole derivative, showcasing the diversity of reactions such as coupling reactions catalyzed by natural hydroxyapatite. These reactions not only reveal the compound's reactivity but also its potential as a corrosion inhibitor, highlighting its chemical properties (Louroubi et al., 2019).

Physical Properties Analysis

The physical properties of 1-[4-(2-bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone derivatives are crucial for understanding their behavior in different environments. These properties can be influenced by the compound's molecular structure, as well as the nature of its functional groups.

Chemical Properties Analysis

The chemical properties of 1-[4-(2-bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone and related compounds depend on their functional groups and molecular structure. Studies such as those by Mary et al. (2015) provide insights into the optimized molecular structure, vibrational frequencies, and theoretical analyses, offering a deep understanding of the compound's chemical behavior and interactions (Mary et al., 2015).

科学的研究の応用

Antifungal and Antibacterial Agents

- Antifungal Activities : Research by Massa et al. (1988) on pyrrole analogues of bifonazole, which share structural similarities with the compound , highlights the synthesis and antifungal activities against Candida albicans and other Candida species. These compounds demonstrate significant antifungal properties, indicating potential applications in developing new antifungal agents (Massa et al., 1988).

Heterocyclic Chemistry

- Synthesis of Heterocycles : Abdelhamid et al. (2016) describe the synthesis of various heterocycles, including thiadiazoles, pyrazolo[1,5-a]pyrimidines, and thieno[3,2-d]pyrimidines from 1-(5-bromobenzofuran-2-yl)ethanone. This research outlines methods for constructing complex heterocyclic structures that could be relevant for the synthesis and application of the compound (Abdelhamid et al., 2016).

Organic Synthesis and Reactions

- Microwave-Mediated Synthesis : Darweesh et al. (2016) discuss the efficient, microwave-mediated synthesis of benzothiazole- and benzimidazole-based heterocycles, providing insights into novel synthetic routes that could be applicable for the efficient synthesis of related compounds, including the one (Darweesh et al., 2016).

Biological Activities

- Antibacterial and Antifungal Properties : Corelli et al. (1985) synthesized analogues of antifungal econazole with a pyrrole moiety, starting from compounds that are structurally related to the one . These derivatives showed promising antimicrobial activity, suggesting potential for the development of new antibacterial and antifungal agents (Corelli et al., 1985).

Safety And Hazards

The safety data sheet for a similar compound, 2-Bromobenzoyl chloride, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .

特性

IUPAC Name |

1-[4-(2-bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7BrCl3NO2/c14-9-4-2-1-3-8(9)11(19)7-5-10(18-6-7)12(20)13(15,16)17/h1-6,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARLGWSBOWGUQGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CNC(=C2)C(=O)C(Cl)(Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7BrCl3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(2-bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

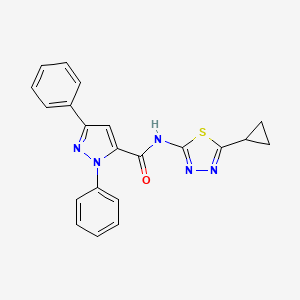

![N'-methyl-N-[1-methyl-5-(4-methylphenyl)-2-imidazolyl]-N'-(phenylmethyl)butanediamide](/img/structure/B1224766.png)

![2-[[[3-[2-(4-Methylphenyl)sulfonylethylthio]phenyl]-oxomethyl]amino]benzoic acid](/img/structure/B1224768.png)

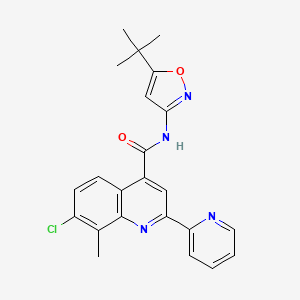

![1-[3-[(E)-2-cyano-3-(furan-2-ylmethylamino)-3-oxoprop-1-enyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B1224775.png)

![1-[[(2-Chlorophenyl)-oxomethyl]amino]-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B1224777.png)

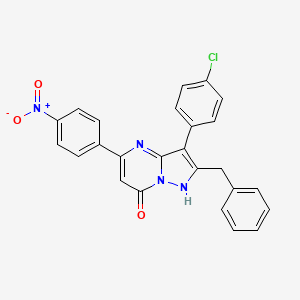

![N-[6-amino-2,4-dioxo-1-(phenylmethyl)-5-pyrimidinyl]-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-methylacetamide](/img/structure/B1224784.png)

![5-[[(5,6-Dimethyl-4-thieno[2,3-d]pyrimidinyl)thio]methyl]-2-furancarboxylic acid methyl ester](/img/structure/B1224785.png)